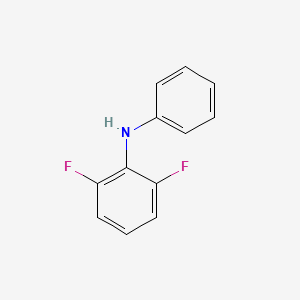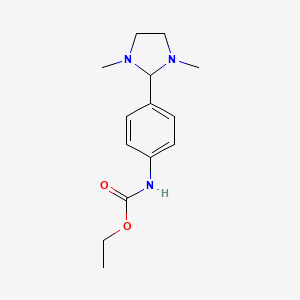![molecular formula C13H11N3O2S B12929163 2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate is a heterocyclic compound that combines the structural features of benzimidazole and thiazole moieties. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both benzimidazole and thiazole rings in a single molecule can enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
准备方法
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials
Formation of Benzimidazole Ring: The synthesis begins with the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.
Introduction of Thiazole Moiety: The benzimidazole intermediate is then reacted with a thiazole precursor, such as thioamide or thioester, under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments .
化学反应分析
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or thiazole rings are replaced by other groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and disease mechanisms.
Medicine: Due to its biological activity, the compound is investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
作用机制
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the proliferation of tumor cells by interfering with cell cycle progression or inducing apoptosis .
相似化合物的比较
2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate can be compared with other similar compounds, such as:
2-(1H-Benzo[d]imidazol-2-yl)acetate: This compound has a similar benzimidazole core but lacks the thiazole moiety, which may result in different biological activities.
2-(1H-Benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound has a similar structure but with an amide group instead of an ester, which can affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its combined benzimidazole and thiazole rings, which can enhance its pharmacological potential compared to other similar compounds .
属性
分子式 |
C13H11N3O2S |
|---|---|
分子量 |
273.31 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-yl)ethyl 1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H11N3O2S/c17-13(11-7-19-8-14-11)18-6-5-12-15-9-3-1-2-4-10(9)16-12/h1-4,7-8H,5-6H2,(H,15,16) |
InChI 键 |
QNCCNBSAMSJFJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)CCOC(=O)C3=CSC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(6S)-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12929084.png)
![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(3,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12929086.png)
![Methyl {6-[(thiophen-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12929091.png)





![3-Hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12929117.png)



